Fmoc-D-Cys(Acm)-OH

描述

Significance of Protected Amino Acid Derivatives in Contemporary Peptide Synthesis

The chemical synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to a growing chain. universiteitleiden.nl To prevent unwanted side reactions and polymerization, the reactive functional groups of the amino acids must be temporarily blocked or "protected". sigmaaldrich.compsu.edu This is where protected amino acid derivatives become essential.

The α-amino group of an incoming amino acid is protected to prevent it from reacting with itself. nih.gov Similarly, reactive side chains, such as the thiol group of cysteine, the amino group of lysine, or the carboxylic acid of aspartic acid, must also be protected to ensure that the peptide bond forms only between the desired α-amino and α-carboxyl groups. sigmaaldrich.comnih.gov

The choice of protecting groups is governed by the principle of orthogonality. This means that one type of protecting group can be removed under specific conditions without affecting other protecting groups present in the molecule. nih.gov In Fmoc-based SPPS, the temporary Fmoc group is removed at each cycle with a mild base (like piperidine), while the "permanent" side-chain protecting groups remain intact. These permanent groups are then removed at the final step of the synthesis, typically using a strong acid like trifluoroacetic acid (TFA). nih.govsigmaaldrich.com The development of a wide array of orthogonal protecting groups has been paramount to the synthesis of increasingly complex and lengthy peptides. rsc.org

Strategic Role of Fmoc-D-Cys(Acm)-OH in Building Complex Peptide Architectures

This compound plays a crucial strategic role in the synthesis of complex peptides, particularly those containing multiple disulfide bonds. Disulfide bridges are critical for stabilizing the three-dimensional structure and biological activity of many peptides and proteins. bachem.com The Acm group is a "semi-permanent" protecting group, stable to the mild base used for Fmoc removal and also stable to the final TFA cleavage cocktail used to deprotect most other side chains and cleave the peptide from the solid support. bachem.compeptide.com

This unique stability allows for the synthesis and purification of a fully deprotected linear peptide where only the cysteine residues remain protected by Acm groups. bachem.com This intermediate can then be subjected to a specific deprotection/oxidation step to form a disulfide bond. The Acm group can be removed and the disulfide bond formed simultaneously, often using reagents like iodine. peptide.com

This orthogonality is the key to its strategic importance. In the synthesis of a peptide with two or more disulfide bonds, different cysteine residues can be protected with orthogonal groups. For instance, one pair of cysteines can be protected with the acid-labile trityl (Trt) group, while another pair is protected with the Acm group. The Trt groups can be removed and the first disulfide bond formed during the final acid cleavage. The resulting peptide, now with one disulfide bond and two Acm-protected cysteines, can be purified and then subjected to iodine treatment to form the second disulfide bond in a controlled, regioselective manner. nih.gov This strategy prevents the formation of a mixture of disulfide isomers, which is a common problem when all cysteines are deprotected simultaneously. biotage.com

The use of this compound, therefore, provides chemists with the precision needed to construct intricate peptide architectures, such as those found in toxins (e.g., conotoxins), hormones, and other biologically active peptides with multiple, defined disulfide connectivities. mdpi.com Research has shown that the rate of racemization for cysteine during peptide synthesis is generally lower when the Acm group is used compared to the Trt group, further highlighting its utility in maintaining the stereochemical integrity of the peptide. nih.gov

Structure

3D Structure

属性

IUPAC Name |

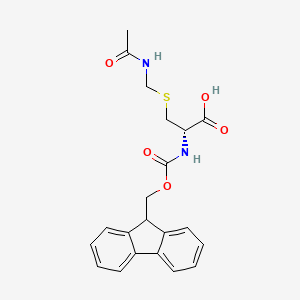

(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMYOORPUGPKAP-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168300-88-7 | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Incorporating Fmoc D Cys Acm Oh into Peptide Chains

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Cys(Acm)-OH

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for assembling peptides containing this compound. This method involves the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid until the desired sequence is achieved. The Acm group on the cysteine's thiol side chain remains stable throughout the synthesis, preventing unwanted side reactions.

Optimized Fmoc/tBu Strategy Protocols for Cysteine Residue Integration

The Fmoc/tBu (tert-butyl) strategy is a widely adopted protocol in SPPS. iris-biotech.de In this approach, the temporary N-terminal protecting group is the base-labile Fmoc group, while permanent side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group. iris-biotech.dersc.org The Acm group on this compound is compatible with this strategy as it is stable to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) and the acidic conditions used for final cleavage from the resin and removal of other side-chain protecting groups (typically trifluoroacetic acid, TFA). bachem.comthieme-connect.de

Optimization of the Fmoc/tBu strategy for integrating this compound involves careful consideration of several factors to minimize side reactions. One significant challenge with cysteine derivatives is the risk of racemization, where the L- or D-configuration of the amino acid inverts. bachem.comnih.gov While this compound generally shows a lower tendency for racemization compared to its trityl (Trt) protected counterpart, the choice of coupling reagents and reaction conditions is crucial. bachem.comnih.gov

Another potential side reaction, particularly when Cys(Acm) is at the C-terminus, is the formation of 3-(1-piperidinyl)alanine through a base-induced β-elimination followed by the addition of piperidine during Fmoc deprotection. rsc.orgthieme-connect.de Minimizing the exposure time to piperidine can help reduce this side reaction. thieme-connect.de

Coupling Reagents and Reaction Conditions for this compound

The choice of coupling reagents and the conditions under which the coupling reaction occurs are paramount for the successful incorporation of this compound into a peptide chain. These factors directly influence the efficiency of peptide bond formation and the preservation of the amino acid's stereochemical integrity.

Uronium and phosphonium (B103445) salt-based reagents are highly efficient activators for peptide bond formation and are commonly used in SPPS. nih.govresearchgate.net Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com However, these reagents, when used with strong bases like diisopropylethylamine (DIPEA), can promote racemization of cysteine residues. nih.govsigmaaldrich.comchempep.com

To mitigate racemization when using uronium or phosphonium reagents with this compound, the use of a weaker base such as collidine is recommended. bachem.comchempep.com Research has shown that Cys(Acm) derivatives have a lower tendency to racemize and can tolerate weaker bases like collidine. bachem.com

Table 1: Comparison of Bases Used with Uronium/Phosphonium Reagents for Cysteine Coupling

| Base | Effect on Cys(Acm) Racemization | Recommendation |

| DIPEA | Can induce significant racemization. chempep.com | Use with caution; consider alternatives. |

| Collidine | Significantly reduces racemization. bachem.comchempep.com | Recommended for Cys(Acm) coupling. |

Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), offer an alternative activation method that generally results in lower racemization levels for cysteine derivatives. nih.govsigmaaldrich.com These reagents are often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress side reactions and improve coupling efficiency. bachem.comchempep.commdpi.com

The use of DIC/HOBt or DIC/Oxyma is considered a safer approach for incorporating this compound, as it avoids the strong basic conditions associated with uronium/phosphonium reagents that can lead to racemization. sigmaaldrich.comacs.org

Table 2: Common Carbodiimide-Based Coupling Cocktails

| Reagent Combination | Solvent | Key Advantage |

| DIC / HOBt | DMF or DCM/DMF chempep.com | Reduced racemization risk. bachem.com |

| DIC / Oxyma Pure | DMF acs.org | High efficiency and suppression of side reactions. acs.org |

Microwave-assisted SPPS (MW-SPPS) can significantly accelerate both the deprotection and coupling steps of peptide synthesis. nih.gov However, the elevated temperatures used in MW-SPPS can increase the risk of racemization, especially for sensitive amino acids like cysteine. nih.govluxembourg-bio.com

When incorporating this compound using MW-SPPS, it is crucial to carefully control the temperature. nih.gov While higher temperatures can speed up the reaction, a lower temperature (e.g., 50°C) is often employed for the coupling of cysteine residues to minimize epimerization. nih.govacs.org Studies have shown that even with microwave heating, the Acm protecting group leads to significantly less racemization compared to the Trt group. nih.gov

Carbodiimide-Based Activation Strategies

Resin Selection and Loading for C-Terminal D-Cysteine Incorporations

The choice of resin is a critical factor, particularly when this compound is the C-terminal residue of the peptide. The nature of the linker attaching the peptide to the resin can influence the stability of the C-terminal amino acid and the conditions required for final cleavage.

For the synthesis of peptide acids, resins with highly acid-sensitive linkers such as 2-chlorotrityl chloride (2-CTC) resin or TentaGel® S TRT resin are often preferred. sigmaaldrich.comrapp-polymere.com These resins allow for the cleavage of the peptide from the solid support under mild acidic conditions, which helps to preserve the protecting groups on the side chains if a protected peptide fragment is desired. sigmaaldrich.comrapp-polymere.com The bulky nature of the trityl linker on these resins can also help to suppress diketopiperazine formation, an unwanted side reaction that can occur with C-terminal proline or other residues. rapp-polymere.com

When loading this compound onto the resin, it is important to use methods that minimize racemization. Base-mediated esterification can be problematic; therefore, alternative loading procedures are often employed. acs.org

Solution-Phase Peptide Synthesis Approaches Involving this compound

The incorporation of this compound is not limited to solid-phase methodologies. Solution-phase peptide synthesis (SPPS), while often considered a more classical approach, remains highly relevant for specific applications, including the synthesis of large peptides, cyclic peptides, and peptide fragments that may be difficult to assemble on a solid support. The acetamidomethyl (Acm) protecting group on the cysteine thiol is particularly valuable in these contexts due to its stability under a wide range of reaction conditions, allowing for the purification of protected peptide intermediates before final deprotection and modification steps. bachem.com

Solution-phase synthesis involving this compound is frequently employed in a convergent or fragment condensation strategy. google.com In this approach, smaller peptide fragments are synthesized independently, often using solid-phase techniques, and then coupled together in solution. The stability of the Acm group ensures it remains intact during the cleavage of the peptide fragment from the resin and subsequent coupling reactions in solution. peptide.compeptide.com This hybrid solid-phase/solution-phase strategy leverages the efficiency of solid-phase synthesis for creating the fragments and the precision of solution-phase coupling for assembling them into the final, larger peptide. mdpi.com

A key advantage of using this compound in solution-phase synthesis is the ability to purify the Acm-protected peptide after it has been cleaved from a solid support or synthesized entirely in solution. bachem.com This intermediate purification is crucial for removing byproducts and ensuring the high purity of the fragment before it is used in subsequent coupling or cyclization steps. The Acm group is stable to the trifluoroacetic acid (TFA) cocktails typically used for cleaving peptides from most resins, which deprotects other side-chains (like Boc or Trt) but leaves the Cys(Acm) moiety intact. bachem.comnih.gov

The critical step in many solution-phase strategies is the selective deprotection of the Acm group and the subsequent formation of disulfide bonds. Several methods are utilized for this transformation in solution:

Iodine Oxidation : This is a widely used method that facilitates the simultaneous removal of two Acm groups and the oxidative formation of a disulfide bridge. The reaction is typically performed in solvents like methanol (B129727), aqueous acetic acid, or a trifluoroacetic acid/water mixture. mdpi.comsigmaaldrich.compeptide.com

Heavy Metal-Mediated Deprotection : Reagents such as mercury(II) acetate (B1210297) [Hg(OAc)₂] or silver trifluoromethanesulfonate (B1224126) can be used to remove the Acm group, yielding a free thiol. bachem.comnih.gov This free thiol can then be subjected to a separate oxidation step to form a disulfide bond, allowing for more controlled, stepwise disulfide bridge formation. However, the use of toxic heavy metals is a significant drawback of this method. nih.gov

N-Halosuccinimides : Reagents like N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS) can also effect the removal of the Acm group and concomitant disulfide bond formation. mdpi.com

A significant concern during the coupling of any amino acid derivative, including this compound, is the risk of racemization. The choice of coupling reagents and bases can influence the degree of epimerization at the α-carbon. Research comparing the racemization of Cys(Acm) with other protected cysteine derivatives, such as Cys(Trt), has shown that the Acm group generally leads to a lower rate of racemization under standard coupling conditions. nih.gov This makes it a favorable choice when preserving stereochemical integrity is paramount.

Research Findings on Coupling Conditions and Racemization

The following table summarizes research findings on the extent of D-Cys formation (racemization) when coupling Fmoc-L-Cys(Acm)-OH compared to Fmoc-L-Cys(Trt)-OH under various solution-phase-relevant coupling conditions. While the original study was conducted in a solid-phase context, the fundamental reaction conditions and outcomes are directly applicable to solution-phase fragment condensation.

| Coupling Reagent/Base | Preactivation Time (min) | Solvent | Protecting Group | D-Cys Formation (%) |

|---|---|---|---|---|

| HCTU/DIEA | 1 | DMF | Acm | 1.4 |

| HCTU/DIEA | 1 | DMF | Trt | 10.6 |

| HCTU/DIEA | 30 | DMF | Acm | 4.5 |

| HCTU/DIEA | 30 | DMF | Trt | 33.7 |

| DIC/HOBt | 5 | DMF | Acm | 0.5 |

| DIC/HOBt | 5 | DMF | Trt | 0.7 |

Data adapted from a 2013 study on cysteine racemization during peptide synthesis. nih.gov The data clearly demonstrates that under activation conditions with the uronium salt HCTU and the base DIEA, Fmoc-Cys(Acm)-OH exhibits significantly less racemization compared to Fmoc-Cys(Trt)-OH, especially with longer preactivation times. nih.gov The use of carbodiimide-based activation with DIC/HOBt results in very low racemization for both protecting groups. nih.gov These findings are critical for designing solution-phase coupling steps that maintain the chiral purity of the final peptide.

Protecting Group Chemistry and Orthogonal Deprotection Strategies for Fmoc D Cys Acm Oh

Stability and Cleavage Mechanisms of the Fmoc Alpha-Amino Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the alpha-amino function of amino acids, and its use is a hallmark of modern solid-phase peptide synthesis (SPPS). chempep.compeptide.com Its stability and cleavage mechanism are central to the sequential addition of amino acids to a growing peptide chain.

The Fmoc group is characterized by its high stability to acidic conditions, which allows for the use of acid-labile protecting groups on amino acid side chains without premature cleavage. chempep.com This is a key feature of its orthogonal nature in peptide synthesis.

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. researchgate.netnih.govspringernature.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base, typically a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netnih.gov This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion. researchgate.netspringernature.com Following proton abstraction, a rapid β-elimination occurs, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). researchgate.net The cleavage agent, such as piperidine, then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, thereby preventing it from reacting with the newly liberated amine. nih.gov

Table 1: Conditions for Fmoc Group Removal

| Base | Solvent | Typical Concentration | Typical Time |

|---|---|---|---|

| Piperidine | DMF or NMP | 20-30% | 5-20 min |

| Piperazine | DMF | 5% | ~20 min |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DMF | 2-10% (with a scavenger) | 2-15 min |

Role and Selective Removal of the Acetamidomethyl (Acm) Thiol Protecting Group

The acetamidomethyl (Acm) group serves as a crucial semi-permanent protecting group for the thiol side chain of cysteine. bachem.com Its primary role is to prevent the highly reactive sulfhydryl group from undergoing undesired side reactions, such as premature oxidation to form incorrect disulfide bonds, during peptide synthesis. rsc.org The Acm group is stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc removal and strong acids like trifluoroacetic acid (TFA) for final cleavage from the resin and removal of other side-chain protecting groups. bachem.compeptide.comnih.gov This stability allows for the purification of the Acm-protected peptide before the final, selective disulfide bond formation step. bachem.com

Oxidative Removal of Acm Using Halogens (e.g., Iodine, N-Chlorosuccinimide, N-Bromosuccinimide)

A common method for the deprotection of the Acm group is oxidative cleavage, often performed concomitantly with disulfide bond formation. researchgate.net

Iodine (I₂) is a classic reagent for this purpose. sigmaaldrich.com Treatment of a peptide containing two Cys(Acm) residues with iodine in solvents like aqueous methanol (B129727) or acetic acid leads to the simultaneous removal of the Acm groups and the formation of a disulfide bridge. researchgate.netsigmaaldrich.com The reaction rate is highly dependent on the solvent; it is rapid in polar solvents but sluggish in non-polar ones like dichloromethane (B109758) (DCM). sigmaaldrich.com However, a significant drawback of using iodine is the potential for side reactions, such as the irreversible iodination of sensitive residues like tyrosine and tryptophan. rsc.orgnih.gov

N-Halosuccinimides , such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), have emerged as effective alternatives. mdpi.comresearchgate.net These reagents can achieve one-pot, on-resin Acm removal and disulfide bond formation under mild aqueous conditions, with reaction times often being very short. mdpi.comresearchgate.netacs.org NCS, in particular, has been shown to be highly efficient and can be used regioselectively. mdpi.comnih.gov Studies have demonstrated that NCS can remove Acm groups without affecting other protecting groups like Trityl (Trt), which is a significant advantage for complex syntheses. mdpi.comresearchgate.net

Metal-Mediated Acm Deprotection (e.g., Mercury(II) Acetate (B1210297), Silver(I) Salts, Palladium(II) Chloride)

The thiophilic nature of certain metal ions provides another route for Acm cleavage. This method typically removes the Acm group to yield a free thiol, which can then be oxidized in a separate step.

Mercury(II) acetate (Hg(OAc)₂) is a well-established reagent for Acm removal. peptide.compeptide.com The reaction is typically carried out in an aqueous acidic solution (pH 4). peptide.comd-nb.infonih.gov A major disadvantage is the toxicity of mercury compounds and the potential for side reactions with tryptophan residues, although this can be suppressed with scavengers. rsc.orgthieme-connect.de

Silver(I) salts , such as silver tetrafluoroborate (B81430) (AgBF₄) or silver trifluoromethanesulfonate (B1224126) (AgOTf), are also used for Acm cleavage, typically in cold TFA with a scavenger like anisole. peptide.compeptide.comresearchgate.net These reagents are effective but can also be costly.

Palladium(II) chloride (PdCl₂) has been employed for Acm deprotection, offering a pathway for rapid disulfide bond formation. researchgate.net This method is part of a growing portfolio of palladium-mediated reactions in peptide chemistry.

Acid-Mediated Acm Cleavage under Specific Conditions

While the Acm group is generally considered stable to standard acidic cleavage conditions (e.g., 95% TFA), it can be removed under more stringent or prolonged acid treatments. rsc.org Some studies report that prolonged exposure to a mixture of triisopropylsilane (B1312306) (TIS) and TFA can lead to Acm cleavage. mdpi.comresearchgate.net Additionally, very strong acids like hydrogen fluoride (B91410) (HF), used in Boc-based SPPS, can partially cleave the Acm group. rsc.org However, these conditions are harsh and lack the selectivity required for most orthogonal strategies in Fmoc-based synthesis.

Orthogonal Deprotection Strategies for Multi-Cysteine Peptides

The synthesis of peptides with multiple, defined disulfide bonds relies on the concept of orthogonal protection. rsc.orgresearchgate.net This strategy involves using a set of protecting groups for different cysteine pairs that can be removed under distinct chemical conditions, allowing for the sequential and controlled formation of each disulfide bridge. bachem.comresearchgate.net The stability of the Acm group to both the basic conditions of Fmoc removal and the acidic conditions used to cleave many other side-chain protecting groups makes it an ideal component for such strategies. bachem.comnih.gov

Compatibility of Acm with Other Cysteine Thiol Protecting Groups (e.g., Trityl, Methoxytrityl, Diphenylmethyl)

The utility of Fmoc-D-Cys(Acm)-OH is maximized when used in combination with other cysteine derivatives bearing protecting groups with different labilities. mdpi.comresearchgate.net

Trityl (Trt) : The Trt group is highly acid-labile and is typically removed during the final TFA cleavage step. sigmaaldrich.compeptide.com It is orthogonal to the Acm group. A common strategy involves using a Cys(Trt)/Cys(Acm) pair. The Trt groups are removed with TFA, the first disulfide bond is formed by oxidation, and the peptide is purified. Subsequently, the Acm groups are removed (e.g., with iodine) to form the second disulfide bond. sigmaaldrich.comnih.gov

Methoxytrityl (Mmt) : The Mmt group is even more acid-sensitive than Trt and can be selectively removed on-resin using a very dilute acid solution (e.g., 1-2% TFA in DCM), while Trt, Dpm, and Acm groups remain intact. sigmaaldrich.comcsic.es This allows for on-resin formation of the first disulfide bond.

Diphenylmethyl (Dpm) : The Dpm group is less acid-labile than Trt and requires higher concentrations of TFA for removal. sigmaaldrich.comcsic.esnih.gov It is stable to the mild acidic conditions used to remove Mmt, making the Mmt/Dpm pair orthogonal. sigmaaldrich.comnih.gov The Dpm group is also orthogonal to Acm, providing another layer of synthetic flexibility.

Table 2: Orthogonality of Common Cysteine Thiol Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal To |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine/DMF) | Acm, Trt, Mmt, Dpm, Acid-labile groups |

| Acetamidomethyl | Acm | I₂, Hg(OAc)₂, Ag(I), NCS | Fmoc, Trt, Mmt, Dpm |

| Trityl | Trt | Moderate Acid (e.g., TFA/scavengers) | Fmoc, Acm |

| 4-Methoxytrityl | Mmt | Mild Acid (e.g., 1-2% TFA/DCM) | Fmoc, Acm, Dpm |

| Diphenylmethyl | Dpm | Strong Acid (e.g., 60% TFA/DCM) | Fmoc, Acm, Mmt |

Disulfide Bond Formation and Engineering Strategies Employing Fmoc D Cys Acm Oh

Overcoming Challenges in Disulfide-Rich Peptide Synthesis

The chemical synthesis of peptides containing multiple disulfide bonds is inherently challenging. mdpi.comrsc.org The primary difficulties lie in ensuring the correct pairing of cysteine residues to form the native disulfide bridges and preventing the formation of misfolded isomers. rsc.orgnih.gov

The use of orthogonal protecting groups is the most effective strategy to prevent mispairing and direct the formation of the correct disulfide bonds. sigmaaldrich-jp.comrsc.org By selectively deprotecting one pair of cysteine residues at a time, the potential for scrambling and the formation of incorrect isomers is significantly reduced. sigmaaldrich-jp.com The combination of Cys(Acm) with other protected cysteines like Cys(Trt), Cys(Mmt), or Cys(STmp) is a widely used approach. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com

The order in which the disulfide bridges are formed can also be crucial. sigmaaldrich.com In some cases, the formation of the first disulfide bond can act as a template, promoting the correct folding of the peptide and facilitating the formation of subsequent bridges. sigmaaldrich.combiotage.com For instance, in the synthesis of apamin, a peptide with two disulfide bonds, the formation of the first bridge appeared to induce a conformation that brought the remaining two cysteine residues into close proximity, enhancing the rate of the second disulfide bond formation. biotage.com

Furthermore, careful selection of the oxidation conditions is vital. Reagents like NCS have been shown to be very rapid, which can minimize the chance for disulfide scrambling that might occur during slower oxidation processes. sigmaaldrich-jp.com The stability of the Acm group to the conditions used to remove other protecting groups, such as the mild acid used for Trt or Mmt removal, is a key feature that enables these regioselective strategies. mdpi.comsigmaaldrich-jp.com

Strategies for Maintaining Stereochemical Integrity During Disulfide Bond Formation

The introduction of cysteine residues into a peptide sequence, a prerequisite for forming disulfide bridges, presents a significant challenge to maintaining the stereochemical integrity of the peptide. The α-carbon of cysteine is particularly susceptible to racemization (the conversion of a D-enantiomer to a D,L-mixture or an L-enantiomer to an L,D-mixture) or epimerization (the change in configuration at one of several chiral centers) during the activation and coupling steps of solid-phase peptide synthesis (SPPS). peptide.combachem.comacs.org This is a critical concern as the biological activity and structural conformation of the final peptide are highly dependent on its precise stereochemistry. The use of Fmoc-D-Cys(Acm)-OH, while introducing a D-amino acid to potentially enhance enzymatic stability, is not immune to these challenges.

The mechanism of racemization primarily involves the formation of a transient, planar oxazolone (B7731731) (or azlactone) intermediate at the C-terminal carboxyl group of the activated amino acid. luxembourg-bio.commdpi.com The presence of a base, required for the coupling reaction, can abstract the proton from the α-carbon, leading to a loss of stereochemical information. acs.org Cysteine and its derivatives are particularly prone to this side reaction. peptide.comluxembourg-bio.com

Several strategies have been developed to mitigate racemization and preserve the stereochemical purity of peptides containing this compound. These strategies can be broadly categorized into the choice of coupling reagents, reaction conditions, and the nature of the protecting groups.

Influence of Coupling Reagents and Additives:

The choice of coupling reagent and the presence of additives play a pivotal role in suppressing racemization.

Carbodiimides with Additives: Coupling methods that proceed under acidic or neutral conditions are generally preferred. sigmaaldrich.com The use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® (ethyl cyano(hydroxyimino)acetate) is effective in minimizing racemization. luxembourg-bio.comsigmaaldrich.com These additives act as activated ester intermediates, which are less prone to oxazolone formation. mdpi.com

Uronium/Aminium and Phosphonium (B103445) Reagents: While highly efficient, uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) can lead to significant racemization when used with strong bases like N,N-diisopropylethylamine (DIEA). acs.orgresearchgate.net However, their tendency to cause racemization can be significantly reduced by avoiding pre-activation steps and using weaker bases. acs.org

Novel Coupling Reagents: Newer generations of coupling reagents, such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have shown remarkable efficiency with a reduced tendency for racemization. luxembourg-bio.com Ynamide-based coupling reagents have also been developed and demonstrate superiority in suppressing racemization during peptide bond formation. acs.org

Impact of Reaction Conditions:

Careful control of the reaction environment is crucial for maintaining stereochemical integrity.

Base Selection: The strength of the base used during coupling has a direct impact on the extent of racemization. Strong bases like DIEA and N-methylmorpholine (NMM) promote racemization. acs.org The use of weaker, sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine) has been shown to be substantially better at preserving stereochemical purity. bachem.comacs.org

Solvent Polarity: The polarity of the solvent can also influence the rate of racemization. Less polar solvents, such as a mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), can help to reduce epimerization compared to using neat DMF. acs.org

Temperature: Performing coupling reactions at lower temperatures (e.g., 0–4 °C) can also help to minimize the risk of racemization.

Role of Protecting Groups:

While the Acm (acetamidomethyl) group of this compound is primarily for thiol protection, the choice of other protecting groups in the peptide sequence can indirectly influence stereochemistry. The Acm group itself confers a lower tendency for racemization compared to some other thiol protecting groups like trityl (Trt). bachem.comnih.gov However, even with the Acm group, the risk is not eliminated, especially with base-mediated coupling methods. sigmaaldrich.com

Analytical Monitoring of Stereochemical Purity:

To ensure the stereochemical integrity of the final peptide, it is essential to employ robust analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying enantiomers, allowing for the direct assessment of enantiomeric purity. Specialized chiral columns can resolve the D- and L-epimers of the peptide.

Enzymatic Digestion: The use of stereospecific enzymes, such as carboxypeptidase A, can be employed. researchgate.net These enzymes will only cleave peptide bonds adjacent to L-amino acids, allowing for the identification and quantification of any D-epimers present.

Mass Spectrometry (MS): While not directly able to distinguish between enantiomers, mass spectrometry is crucial for confirming the correct mass of the desired peptide and identifying potential side products. peptide.comresearchgate.net

The following table summarizes research findings on the impact of various factors on cysteine racemization:

| Factor | Condition | Extent of Racemization | Source |

| Coupling Reagent | HBTU/DIPEA | High | sigmaaldrich.com |

| DIPCDI/HOBt | Negligible | sigmaaldrich.com | |

| COMU | Low | luxembourg-bio.com | |

| Base | DIEA or NMM | 5-33% (in model peptides) | acs.org |

| 2,4,6-trimethylpyridine (collidine) | Significantly reduced | acs.org | |

| Solvent | Neat DMF | Higher racemization | acs.org |

| CH₂Cl₂-DMF (1:1) | Reduced racemization | acs.org | |

| Protecting Group | Fmoc-Cys(Trt)-OH | Higher tendency to racemize | bachem.comnih.gov |

| Fmoc-Cys(Acm)-OH | Lower tendency to racemize | bachem.com |

By carefully selecting coupling reagents, optimizing reaction conditions, and employing rigorous analytical monitoring, the stereochemical integrity of peptides synthesized using this compound can be effectively maintained, ensuring the production of a structurally well-defined and biologically active molecule.

Advanced Research Applications of Fmoc D Cys Acm Oh in Peptide and Protein Science

Design and Chemical Synthesis of Disulfide-Rich Peptides and Analogs

The synthesis of peptides containing multiple disulfide bonds presents a significant challenge, requiring a strategic approach to ensure the correct pairing of cysteine residues. Fmoc-D-Cys(Acm)-OH is instrumental in these syntheses due to the orthogonal nature of the Acm protecting group. This group is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), which involves repeated treatments with a base like piperidine (B6355638) to remove the Fmoc group from the N-terminus of the growing peptide chain. rsc.orgnih.gov

Conotoxins and Other Biologically Active Peptides

Conotoxins, a diverse class of neurotoxic peptides found in the venom of marine cone snails, are characterized by their high density of disulfide bonds, which are crucial for their three-dimensional structure and biological activity. biosynth.com The synthesis of these complex peptides often relies on an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct conditions.

This compound is frequently employed in the synthesis of conotoxins and other disulfide-rich peptides. mdpi.comrsc.org For instance, in the synthesis of α-conotoxin SI, which contains two disulfide bonds, Fmoc-Cys(Acm)-OH was used to incorporate the cysteine residues that form one of the disulfide bridges. mdpi.com The Acm groups can be selectively removed, often using iodine, to facilitate the formation of the desired disulfide bond while other cysteine residues remain protected. mdpi.compeptide.com This stepwise approach allows for the controlled and regioselective formation of multiple disulfide bonds, which is essential for obtaining the correctly folded and biologically active peptide. biotage.comiris-biotech.de

The synthesis of µ-conotoxin It5d also utilized Fmoc-Cys(Acm)-OH in combination with other protected cysteine derivatives to construct the linear peptide precursor via Fmoc-SPPS. rsc.org Similarly, the synthesis of δ-conotoxins has been achieved using an orthogonal protection strategy where Cys(Acm) was used alongside Cys(Trt) and Cys(tBu) to direct the formation of three separate disulfide bridges. nih.gov

Synthesis of Cyclic and Loop-Structured Peptides for Conformational Control

The introduction of cyclic or loop structures into peptides is a powerful strategy for imposing conformational constraints. This rigidity can lead to enhanced biological activity, selectivity for specific receptors, and increased stability against enzymatic degradation. iris-biotech.de Disulfide bridges, formed by the oxidation of two cysteine residues, are a common method for achieving cyclization.

This compound is a key building block for creating such cyclic peptides. nih.gov By incorporating two Cys(Acm) residues into a linear peptide sequence during SPPS, a specific disulfide bond can be formed upon removal of the Acm groups and subsequent oxidation. peptide.com This allows for precise control over the size and location of the cyclic loop within the peptide. The ability to form disulfide bonds on-resin, before cleavage of the peptide from the solid support, is an efficient strategy that can simplify the purification process. biotage.com The use of orthogonal protecting groups, such as pairing Fmoc-Cys(Acm)-OH with Fmoc-Cys(Mmt)-OH, enables the sequential formation of multiple disulfide bonds, leading to complex, conformationally defined structures. biotage.comsigmaaldrich-jp.com

Role in Native Chemical Ligation (NCL) and Fragment-Based Peptide Synthesis

The chemical synthesis of large peptides and proteins (typically over 50 amino acids) is often not feasible through stepwise SPPS alone due to decreasing yields at each step. rsc.org Fragment-based approaches, where smaller, protected peptide segments are synthesized and then joined together, have become the standard for accessing these larger biomolecules. Native Chemical Ligation (NCL) is the most prominent of these ligation strategies. rsc.orgbachem.com

Cysteine Derivatives as Key Components in Ligation Strategies

NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. rsc.orgbachem.com This reaction forms a native peptide bond at the ligation site. When assembling proteins from three or more fragments, the internal peptide segments must have their N-terminal cysteine protected to prevent unwanted side reactions, such as oligomerization. bachem.com

The Acm group of this compound serves as an effective protecting group for the N-terminal cysteine of an internal peptide fragment. researchgate.netnih.gov Its stability during the ligation reaction and the conditions for its subsequent removal make it a valuable tool in multi-fragment assembly strategies. researchgate.net For example, in a one-pot, three-fragment ligation, the Acm moiety was used to protect the N-terminal cysteine of the middle fragment. researchgate.net

Assembly of Large Peptide and Protein Segments

The synthesis of large proteins often requires a convergent strategy, combining multiple peptide fragments. researchgate.net The use of protected cysteine derivatives like this compound is integral to these complex syntheses. For instance, in a three-segment, two-ligation approach for the synthesis of a human selenoprotein F homologue, all cysteine side chains of the middle segment were protected with Acm groups. nih.gov This protection was necessary to allow for a desulfurization reaction to occur at a different site before the final deprotection and folding of the full-length protein. nih.gov

The ability to prepare protected peptide fragments using Fmoc/tBu chemistry is a key advantage of this strategy. iris-biotech.deacs.org These fragments can then be used in fragment condensation approaches to build larger and more complex protein architectures.

Peptide Engineering and Bioconjugation Applications

The unique reactivity of the cysteine thiol group makes it a prime target for chemical modification in peptide engineering and bioconjugation. By incorporating a cysteine residue into a peptide, a specific site is created for the attachment of other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains.

The use of orthogonally protected cysteine derivatives like this compound allows for the synthesis of peptides with a free thiol group at a desired position. For example, a peptide containing a disulfide bridge formed from two Cys(Acm) residues and a third cysteine protected with a Trt group can be synthesized. mdpi.com Upon cleavage from the resin with trifluoroacetic acid (TFA), the Trt group is removed, liberating a free thiol for bioconjugation, while the disulfide bond formed from the Acm-protected cysteines remains intact. mdpi.com This strategy provides a powerful tool for creating specifically labeled or modified peptides for a wide range of research and therapeutic applications.

Construction of Combinatorial Peptide Libraries for Drug Discovery Research

Combinatorial chemistry, particularly the generation of DNA-encoded chemical libraries (DECLs) and peptide libraries on solid supports, is a powerful engine for drug discovery. acs.orgdelivertherapeutics.com this compound can be utilized in the synthesis of such libraries, often supplied pre-loaded onto a resin (e.g., Fmoc-Cys(Acm)-Wang resin), to introduce cysteine residues at defined positions. google.com The resulting library of peptides, each containing one or more Acm-protected cysteines, can be screened against a biological target.

Following screening, the Acm group on hit compounds can be deprotected to either form cyclic peptides through intramolecular disulfide bonding or to attach reporter tags, linkers, or other molecules. However, the conditions required for Acm removal, such as the use of mercury or iodine, are not always compatible with the sensitive components of all high-throughput screening platforms, particularly DECLs where the DNA tag can be damaged. acs.orgresearchgate.net Research into DNA-compatible peptide synthesis has found that traditional protecting groups like Acm and Trt can be "maladapted to this platform," leading to the exploration of alternative protecting groups like S-tert-butylthio (StBu) for such specific applications. acs.orgdelivertherapeutics.comresearchgate.net Despite these limitations in certain contexts, this compound remains a valuable tool for creating diverse peptide libraries, especially those synthesized purely on resin for subsequent solution-phase screening. google.com

Methodologies for Bioconjugation and Attachment to Biomolecules

Bioconjugation involves the covalent attachment of a peptide to another molecule, such as a protein, a nanoparticle, or a fluorescent dye. The thiol side chain of cysteine is a prime functional group for this purpose due to its unique nucleophilicity. The Acm group of this compound acts as a stable mask for the thiol, which can be selectively removed at the desired stage of a synthetic sequence to reveal the reactive thiol. mdpi.com

Unlike methods that lead directly to disulfide formation, specific reagents can remove the Acm group to yield a free sulfhydryl group. This free thiol can then be targeted for selective modification, for instance, through reaction with maleimides or haloacetyl groups to form stable thioether bonds. This is a cornerstone of targeted drug delivery, where a therapeutic peptide is conjugated to a targeting moiety like an antibody.

Palladium(II) complexes have been shown to effectively remove the Acm group under mild conditions, yielding the free thiol. rsc.org Another established method involves the use of mercury(II) acetate (B1210297) (Hg(OAc)₂), followed by treatment with a reducing agent like dithiothreitol (B142953) (DTT) to liberate the free cysteine. bachem.compeptide.com The choice of deprotection agent is critical to ensure compatibility with the rest of the peptide and the intended conjugate partner.

Table 2: Methodologies for Acm Deprotection for Bioconjugation

| Reagent(s) | Conditions | Outcome |

|---|---|---|

| Mercury(II) acetate (Hg(OAc)₂) | Aqueous buffer, followed by a reducing agent (e.g., DTT) | Removal of Acm to yield a free thiol group. bachem.compeptide.com |

| Palladium(II) chloride (PdCl₂) | Aqueous buffer (e.g., H₂O or Gdn·HCl, pH 7), followed by DTT | Mild and efficient removal of Acm to yield a free thiol. rsc.org |

Studies on Cysteine Reactivity and Post-Translational Modification Mimicry after Acm Removal

The controlled removal of the Acm group from a D-cysteine residue is a gateway to studying the intrinsic reactivity of the cysteine thiol and to mimicking natural post-translational modifications (PTMs). PTMs are critical for protein function, and synthesizing peptides that incorporate PTM mimics is essential for understanding their biological roles. pitt.edu

The most direct PTM mimicry enabled by Acm chemistry is the formation of disulfide bonds, which are crucial for the structure and stability of many proteins and peptides. mdpi.com By using this compound alongside other orthogonally protected cysteine derivatives, chemists can dictate the precise connectivity of multiple disulfide bridges, mimicking the complex folding pathways of natural proteins. mdpi.com

Beyond disulfide formation, the generation of a free thiol after Acm removal opens the door to other modifications. For example, S-palmitoylation, a lipid modification that anchors proteins to cell membranes, can be mimicked. In one potential strategy, a D-peptide could be synthesized using Fmoc-D-Cys(Mmt)-OH, where the Mmt group is removed on-resin, followed by reaction with palmitic anhydride. researchgate.net A similar approach could be envisioned starting from an Acm-protected cysteine, provided a deprotection method compatible with the subsequent acylation step is used. The free thiol is also a precursor for mimicking other modifications or for introducing biophysical probes to study peptide-protein interactions. This synthetic versatility makes this compound an invaluable reagent for advanced chemical biology research. rsc.orgiris-biotech.de

Methodological Innovations and Side Reaction Mitigation in Fmoc D Cys Acm Oh Chemistry

Approaches to Minimize Racemization of D-Cysteine During Peptide Elongation

The chiral integrity of the D-Cysteine residue is paramount for the desired conformation and function of the final peptide. However, the α-proton of cysteine is susceptible to base-catalyzed abstraction during the coupling step of solid-phase peptide synthesis (SPPS), leading to racemization. This is a significant concern for all cysteine derivatives, and several strategies have been developed to maintain stereopurity.

The choice of coupling reagents and basic additives has a profound effect on the degree of racemization. Base-mediated activation methods, particularly those using strong amine bases, are known to increase the risk of epimerization. sigmaaldrich.comsigmaaldrich.com

Research has shown that racemization is particularly acute when using phosphonium (B103445) or aminium salt-based coupling reagents like HBTU or HATU in the presence of tertiary amine bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). sigmaaldrich.comacs.org The practice of pre-activating the amino acid by mixing it with the coupling reagent and base before addition to the resin can exacerbate racemization, with observed D:L ratios reaching unacceptable levels of 5-33% in model systems. acs.org Microwave heating during coupling can also increase the rate of racemization. sigmaaldrich.comresearchgate.net

To mitigate this, several methodological adjustments are recommended:

Avoid Pre-activation: Adding the coupling reagent and the Fmoc-D-Cys(Acm)-OH to the resin simultaneously without a pre-activation step can reduce racemization levels by a factor of 6 to 7. acs.org

Use Weaker Bases: Substituting strong bases like DIEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (B116444) (TMP, collidine) significantly reduces racemization. acs.orgbachem.com Cys(Acm) derivatives demonstrate better tolerance for weak bases compared to other derivatives. bachem.com

Optimize Coupling Reagents: Coupling under acidic or neutral conditions is preferable. sigmaaldrich.comsigmaaldrich.com The use of carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIPCDI) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® minimizes racemization. sigmaaldrich.comsigmaaldrich.comub.edu

Solvent and Temperature Control: Changing the solvent from neat N,N-dimethylformamide (DMF) to a less polar mixture, such as 1:1 CH₂Cl₂-DMF, can lower racemization rates. acs.org For microwave-assisted syntheses, reducing the coupling temperature from 80°C to 50°C has been shown to limit the formation of the undesired L-cysteine epimer. researchgate.netnih.gov

The following table summarizes recommended coupling conditions to preserve the stereopurity of D-Cysteine.

| Coupling Reagent/Method | Basic Additive | Pre-activation | Solvent | Racemization Level | Reference |

| HBTU/HATU | DIEA/NMM | Yes (5 min) | DMF | High (5-33%) | acs.org |

| HBTU/HATU/BOP | TMP | No | CH₂Cl₂-DMF (1:1) | Low (<1%) | acs.org |

| DIPCDI | HOBt/OxymaPure | Yes (5 min) | DMF | Negligible | sigmaaldrich.comacs.org |

| Microwave SPPS | Collidine (TMP) | - | DMF | Minimized | researchgate.netnih.gov |

The choice of the sulfur-protecting group on the cysteine side chain also influences the rate of racemization. Comparative studies have shown that Fmoc-Cys(Acm)-OH generally exhibits a lower tendency to racemize compared to the more commonly used Fmoc-Cys(Trt)-OH. bachem.comnih.gov

In a study comparing various S-protecting groups, the racemization rate for Cys(Acm) was found to be consistently lower than that for Cys(Trt) across different coupling conditions. nih.gov However, other protecting groups have been developed that offer even greater resistance to racemization. The non-aromatic tetrahydropyranyl (Thp) protecting group has shown superior performance, with racemization of Fmoc-Cys(Thp)-OH during DIPCDI/Oxyma coupling being only 0.74%, compared to 3.3% for Fmoc-Cys(Trt)-OH and 6.8% for Fmoc-Cys(Dpm)-OH. sigmaaldrich.comsigmaaldrich.com More recent developments include the 4-methoxybenzyloxymethyl (MBom) and 4,4′-dimethoxydiphenylmethyl (Ddm) groups, which can suppress racemization to below 1% even under standard, aggressive coupling conditions (uronium/phosphonium reagents with DIEA). nih.gov

The table below provides a comparative look at racemization rates for different cysteine derivatives.

| Cysteine Derivative | Coupling Conditions | % Racemization | Reference |

| Fmoc-Cys(Trt)-OH | Uronium activation | 8.0% | researchgate.net |

| Fmoc-Cys(Dpm)-OH | Uronium activation | 1.2% | researchgate.net |

| Fmoc-Cys(Acm)-OH | HCTU/DIEA (1 min pre-act) | 1.8% | nih.gov |

| Fmoc-Cys(Trt)-OH | HCTU/DIEA (1 min pre-act) | 8.0% | nih.gov |

| Fmoc-Cys(MBom)-OH | HCTU/DIEA (1 min pre-act) | 0.4% | nih.gov |

| Fmoc-Cys(Ddm)-OH | HCTU/DIEA (1 min pre-act) | 0.8% | nih.gov |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% | sigmaaldrich.comsigmaaldrich.com |

Impact of Coupling Reagents and Basic Additives on Stereopurity

Prevention of Undesirable Side Reactions (e.g., Aspartimide Formation, Beta-Elimination)

Beyond racemization, the synthesis of peptides containing D-Cys(Acm) can be complicated by other sequence-dependent side reactions, notably aspartimide formation and β-elimination.

Aspartimide Formation: This side reaction occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of a neighboring aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring. This is particularly problematic for Asp-Gly, Asp-Ser, and Asp-Asn sequences. iris-biotech.debiosynth.com The Asp(OtBu)-Cys(Acm) sequence is known to be highly susceptible to aspartimide formation when exposed to the basic conditions of Fmoc deprotection. bachem.com Prevention strategies include:

Adding an acidic additive like HOBt or OxymaPure to the piperidine (B6355638) deprotection solution. biosynth.compeptide.com

Replacing piperidine with a less nucleophilic base like piperazine. researchgate.netnih.gov

Protecting the Asp side chain with a bulkier ester group. iris-biotech.de

Utilizing N-α-(2,4-dimethoxybenzyl) (Dmb) backbone protection on the residue following Asp, which is often introduced via a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.depeptide.com

Beta-Elimination: This side reaction is specific to C-terminal cysteine residues. The base used for Fmoc deprotection can abstract the α-proton, leading to the elimination of the S-protected thiol group to form a dehydroalanine (B155165) intermediate. This reactive intermediate can then be attacked by piperidine, resulting in an irreversible 3-(1-piperidinyl)alanine modification. biosynth.compeptide.com To minimize this, C-terminal Cys(Trt) is often preferred over Cys(Acm), as the bulkier Trt group offers some steric hindrance to the elimination. bachem.compeptide.com The use of the Thp protecting group has also been shown to significantly reduce the formation of this adduct. sigmaaldrich.comsigmaaldrich.com A detailed study concluded that using Fmoc-Cys(Thp) or Fmoc-Cys(Mmt) in combination with 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF for Fmoc removal is a highly effective method for minimizing both β-elimination and epimerization at the C-terminus. csic.es

Purification Strategies for Acm-Protected Peptide Intermediates and Final Products

A key advantage of the S-Acm protecting group is its stability towards the trifluoroacetic acid (TFA) cocktail typically used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). sigmaaldrich.combachem.com This orthogonality allows for the purification of the fully assembled, Acm-protected peptide intermediate.

Purification of Acm-Protected Intermediates: Purifying the peptide while the cysteine thiol is still protected as Cys(Acm) is highly advantageous because it avoids the challenges associated with the premature oxidation and disulfide scrambling of the free thiol. sigmaaldrich.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying Acm-protected peptide intermediates. thieme-connect.dersc.org Standard protocols use C18 or C5 columns with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA as an ion-pairing agent. rsc.org

Silica (B1680970) Gel Chromatography: Preparative HPLC on silica gel 60 has also been successfully used for protected peptides, including those containing Acm groups. Elution is performed with solvent systems composed of chloroform, isopropanol, ethanol, or methanol (B129727), often with acetic acid. nih.gov

Purification of Final Products: After the Acm-protected intermediate is purified to homogeneity, the Acm group is removed in a separate step.

Removal via Heavy Metal Salts: The Acm group can be cleaved using mercury(II) acetate (B1210297) at pH 4 or with silver trifluoromethanesulfonate (B1224126). sigmaaldrich.compeptide.com Following cleavage, the resulting peptide-metal salt is treated with a reducing agent like dithiothreitol (B142953) (DTT) to liberate the free thiol. The final deprotected peptide is then isolated and desalted using RP-HPLC. sigmaaldrich.com

Removal via Iodine: Treatment with iodine can simultaneously remove the Acm group and induce the formation of a disulfide bond. bachem.compeptide.com After the reaction, excess iodine must be quenched with a reducing agent like aqueous ascorbic acid or sodium thiosulfate. bachem.com The resulting peptide is then purified by RP-HPLC to separate the desired product from any scrambled isomers or other by-products. researchgate.net

This two-step purification process—purifying the stable intermediate first, followed by Acm removal and a final polishing purification—is a robust strategy for obtaining high-purity cysteine-containing peptides.

Analytical Methodologies for Research Pertaining to Fmoc D Cys Acm Oh and Its Peptide Products

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-D-Cys(Acm)-OH and the peptides derived from it. It is extensively used to determine the purity of the initial amino acid derivative and to monitor the progress of solid-phase peptide synthesis (SPPS), including the coupling and deprotection steps.

Purity assessment of the commercial this compound building block is a critical first step. Manufacturers typically report a purity of ≥97.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This analysis confirms the absence of significant impurities that could interfere with peptide synthesis.

During SPPS, reversed-phase HPLC (RP-HPLC) is the method of choice for monitoring reaction completion and assessing the purity of the crude peptide after cleavage from the resin. A common analytical setup involves a C18 column with a linear gradient of an organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is usually performed at 220 nm, the wavelength at which the peptide backbone absorbs light. nih.gov

For instance, in the synthesis of a model peptide H-Gly-Cys-Phe-NH2, the crude product was directly analyzed by HPLC using a linear gradient of 1–60% solvent B (acetonitrile with 0.1% TFA) in solvent A (water with 0.1% TFA) over 25 minutes. nih.gov Similarly, the analysis of dipeptides such as H-L-Phe-L-Cys-(Acm)-OH utilized a 0–20% gradient elution over 15 minutes. imperial.ac.uk These methods allow for the separation of the desired peptide from byproducts, unreacted starting materials, and deletion sequences.

The Acm protecting group is known for its stability under the standard conditions of Fmoc-SPPS, including repeated treatments with 20% piperidine (B6355638) in dimethylformamide (DMF) for Fmoc group removal. nih.govbachem.com However, HPLC analysis is crucial to confirm its stability and to detect any potential side reactions, such as premature deprotection or modification. Studies have shown that the rate of racemization for Cys(Acm) is generally lower compared to Cys(Trt) under various coupling conditions, a finding substantiated by comparative HPLC analysis of model peptides. nih.gov

Following on-resin modifications, such as the selective removal of the Acm group and subsequent disulfide bond formation, HPLC is used to analyze the crude product. For example, after on-resin cyclization of a linear peptide containing Cys(Acm) using N-chlorosuccinimide (NCS), HPLC analysis of the cleaved peptide confirmed the formation of the cyclized product with high purity (≥87%), clearly distinguishing it from the linear precursor. mdpi.com

Table 1: Representative HPLC Conditions for this compound and Peptide Analysis

| Analyte | Column | Mobile Phase A | Mobile Phase B | Gradient | Detection | Reference |

|---|---|---|---|---|---|---|

| H-Gly-Cys-Phe-NH2 | C18 | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | 1-60% B over 25 min | 220 nm | nih.gov |

| H-L-Phe-L-Cys-(Acm)-OH | C18 | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | 0-20% B over 15 min | 220 nm | imperial.ac.uk |

| Cyclized Oxytocin | C18 | Not Specified | Acetonitrile | Not Specified | Not Specified | mdpi.com |

| α-conotoxin SI | C18 | Not Specified | Acetonitrile | Not Specified | Not Specified | mdpi.com |

Mass Spectrometry (MS) Techniques for Product Characterization and Verification

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to verify the identity of the synthesized peptides containing this residue. It provides a precise mass-to-charge ratio (m/z) of the molecule, which can be compared to the calculated theoretical mass.

For the starting material, this compound, its molecular weight is 414.47 g/mol . sigmaaldrich.com Mass spectrometry is used by suppliers to confirm the identity of the compound. ambeed.com

In peptide synthesis, MS is routinely used to analyze the crude peptide after cleavage from the solid support. This analysis confirms the successful incorporation of all amino acids, including this compound (which, after deprotection of the Fmoc group, exists as a Cys(Acm) residue within the peptide chain). Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis.

For example, in a study evaluating racemization, ESI-MS was used alongside HPLC to analyze the crude model peptide H-Gly-Cys-Phe-NH2. nih.gov Similarly, in the synthesis of bicyclic peptides, both MALDI and liquid secondary ionization mass spectrometry were employed to verify the mass of the final products. ambeed.com

MS is also critical for confirming the outcomes of specific chemical modifications. In the synthesis of α-conotoxin SI, which involves the on-resin formation of a disulfide bond from two Cys(Acm) residues, LC-MS (Liquid Chromatography-Mass Spectrometry) was used to confirm the formation of the desired cyclized product and to check for the presence of the linear precursor. mdpi.com The mass difference between the linear, Acm-protected peptide and the cyclized peptide (with the loss of two Acm groups and two hydrogens) provides definitive evidence of successful reaction completion.

Table 2: Mass Spectrometry Data for this compound and Related Structures

| Compound / Peptide | Ionization Method | Calculated Molecular Weight (Da) | Observed m/z | Reference |

|---|---|---|---|---|

| This compound | Not Specified | 414.47 | Confirmed | sigmaaldrich.comambeed.com |

| H-Gly-Cys-Phe-NH2 | ESI | Varies based on protecting groups | Confirmed | nih.gov |

| Bicyclic Peptides | MALDI, LSI-MS | Varies based on sequence | Confirmed | ambeed.com |

| Cyclized Oxytocin | LC-MS | Varies based on sequence | Confirmed | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthesized Peptide Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for the detailed structural elucidation of molecules, including this compound and the peptides synthesized from it. While HPLC and MS confirm purity and molecular weight, NMR provides information about the chemical environment of individual atoms within the molecule, allowing for the confirmation of its covalent structure and stereochemistry.

For the initial building block, this compound, ¹H and ¹³C NMR spectra are used to verify its structure. The characteristic signals for the protons and carbons of the Fmoc, Acm, and D-cysteine moieties can be identified and assigned. For instance, the protons of the acetamidomethyl group (–S–CH₂–NH–C(=O)–CH₃) and the distinct aromatic protons of the fluorenyl group would be key identifiers in the ¹H NMR spectrum.

In the context of peptide research, NMR is particularly valuable for determining the three-dimensional structure of the final peptide in solution. While direct NMR data for peptides specifically containing this compound is not extensively detailed in the provided context, the general application of NMR to peptide structure determination is well-established. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign proton resonances and to identify through-bond and through-space connectivities.

The presence of the D-cysteine residue, introduced using this compound, can have a significant impact on the peptide's secondary structure, often inducing specific turns or disrupting helical structures. NMR is the primary method for observing these conformational effects. For example, in studies of cyclic peptides, 2D ROESY NMR has been employed to resolve stereochemical ambiguities.

Furthermore, NMR can be used to monitor reactions on the peptide. For instance, ⁷⁷Se NMR spectroscopy is used for peptides containing selenomethionine, a selenium analogue of methionine, demonstrating the potential for using NMR to probe specific atoms within modified peptides. sigmaaldrich-jp.com While the sulfur atom of cysteine is not directly NMR-active in the same way, changes in the ¹H and ¹³C chemical shifts of the cysteine and adjacent residues can provide information about the chemical state of the sulfur, such as its involvement in a disulfide bond. The use of fast ¹³C NMR has also been demonstrated for monitoring reactions on solid-phase synthesis resins. rapp-polymere.com

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Name | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-D-cysteine |

| H-Gly-Cys-Phe-NH2 | Glycyl-cysteinyl-phenylalaninamide |

| H-L-Phe-L-Cys-(Acm)-OH | L-Phenylalanyl-S-acetamidomethyl-L-cysteine |

| α-conotoxin SI | A specific conotoxin peptide with the sequence H-ICCNPACGPKYSC-NH2 |

| TFA | Trifluoroacetic acid |

| DMF | Dimethylformamide |

| NCS | N-Chlorosuccinimide |

| ESI | Electrospray ionization |

| MALDI | Matrix-assisted laser desorption/ionization |

| LC-MS | Liquid Chromatography-Mass Spectrometry |

| NMR | Nuclear Magnetic Resonance |

| COSY | Correlation Spectroscopy |

| TOCSY | Total Correlation Spectroscopy |

| NOESY | Nuclear Overhauser Effect Spectroscopy |

| ROESY | Rotating-frame Overhauser Effect Spectroscopy |

| Cys(Trt) | S-trityl-cysteine |

| Selenomethionine | 2-Amino-4-(methylselanyl)butanoic acid |

常见问题

Basic: What are the optimal coupling conditions for Fmoc-D-Cys(Acm)-OH in Fmoc-SPPS to minimize racemization?

Answer:

Racemization during coupling of this compound can be minimized using:

- Activation reagents : Pre-activate with HOBt/DIC or Oxyma/DIC to reduce side reactions.

- Coupling temperature : Maintain ≤25°C to slow base-induced isomerization.

- Solvent choice : Use DMF or NMP for better solubility and reaction homogeneity.

- Coupling time : Optimize between 30–60 minutes, monitoring by Kaiser test .

Studies show that coupling protocols using HATU/HOAt with 2,4,6-trimethylpyridine (TMP) as a base reduce racemization to <2% .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation and moisture absorption.

- Handling : Use anhydrous solvents (e.g., DMF, DCM) and avoid prolonged exposure to light.

- Safety : Wear nitrile gloves and goggles; the compound is classified as a skin/eye irritant (H315, H319) .

Basic: Which analytical methods are recommended to assess the purity of this compound?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance). Purity ≥97% is typical .

- TLC : Use chloroform/methanol/acetic acid (85:10:5) for Rf comparison.

- Mass spectrometry : Confirm molecular weight (414.48 g/mol) via ESI-MS or MALDI-TOF .

Advanced: How do Acm deprotection strategies influence disulfide bond formation in peptides?

Answer:

The Acm group is removed via:

| Method | Conditions | Outcome | Limitations |

|---|---|---|---|

| I₂ oxidation | 0.1 M in MeOH/H₂O (1:1), 1 hr | Direct disulfide bond formation | Risk of overoxidation |

| Hg(II) | 0.1 M acetate buffer, pH 4.5 | Free thiols for air oxidation | Toxic, requires careful disposal |

| Tl(III) | 0.05 M in TFA, 30 min | High-yield disulfide bridges | Expensive, limited scalability |

Contradictions arise when using I₂ for peptides with multiple Cys residues, as it may lead to non-native pairing. Hg(II) is preferred for stepwise disulfide formation in complex peptides .

Advanced: How can D-configuration in this compound impact peptide stability and bioactivity?

Answer:

- Protease resistance : D-Cys(Acm) increases resistance to enzymatic degradation compared to L-isomers.

- Structural effects : D-amino acids disrupt α-helix formation but stabilize β-turn motifs.

- Bioactivity : In neurotoxin II synthesis, D-Cys(Acm) improved receptor binding specificity by 30% compared to L-Cys(Acm) .

Advanced: How to resolve contradictions in peptide folding data when using Acm-protected cysteine?

Answer:

Contradictions often stem from:

- Incomplete Acm removal : Validate deprotection via Ellman’s assay or LC-MS.

- Oxidative folding conditions : Screen redox buffers (e.g., glutathione ratios) to optimize native folding.

- Sequence context : Adjacent residues (e.g., Pro, Gly) may slow folding; use CD spectroscopy to monitor secondary structure .

Advanced: What strategies mitigate racemization during microwave-assisted SPPS with this compound?

Answer:

- Microwave parameters : Limit power to 20 W and temperature to 50°C.

- Coupling agents : Use COMU instead of HBTU to reduce base requirements.

- Solvent system : Replace DMF with DMSO, which lowers racemization by 50% under microwave conditions .

Advanced: How to design experiments for selective Acm group retention during orthogonal protection schemes?

Answer:

- Orthogonal pairs : Combine Acm with Trt or StBu groups. Acm is stable to TFA cleavage (pH 2–4), while Trt is removed in 1% TFA/DCM.

- Stepwise deprotection : Use Hg(II) for Acm and TFA for Trt. Validate via LC-MS after each step .

Basic: What are the safety considerations for working with this compound?

Answer:

- Toxicity : Classified as STOT SE 3 (respiratory irritant). Use fume hoods and respirators if handling powders.

- Waste disposal : Neutralize with 5% NaOH before discarding. Follow EPA guidelines for heavy metal contamination (if using Hg(II)) .

Advanced: How to troubleshoot low coupling efficiency of this compound in long peptide sequences?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。